molecular formula C6H7Br2NO B13590667 2-(4,5-Dibromofuran-2-yl)ethan-1-amine

2-(4,5-Dibromofuran-2-yl)ethan-1-amine

Cat. No.: B13590667
M. Wt: 268.93 g/mol
InChI Key: HRMMDAAGBVUHKO-UHFFFAOYSA-N
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Description

2-(4,5-Dibromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H7Br2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a furan ring substituted with two bromine atoms and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The resulting dibromofuran is then subjected to nucleophilic substitution with ethanamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dibromofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

2-(4,5-Dibromofuran-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromofuran-2-yl)ethan-1-amine: Similar structure but with only one bromine atom.

    2-(4,5-Dichlorofuran-2-yl)ethan-1-amine: Chlorine atoms instead of bromine.

    2-(4,5-Dimethylfuran-2-yl)ethan-1-amine: Methyl groups instead of bromine.

Uniqueness

2-(4,5-Dibromofuran-2-yl)ethan-1-amine is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity. The dibrominated furan ring provides distinct chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C6H7Br2NO

Molecular Weight

268.93 g/mol

IUPAC Name

2-(4,5-dibromofuran-2-yl)ethanamine

InChI

InChI=1S/C6H7Br2NO/c7-5-3-4(1-2-9)10-6(5)8/h3H,1-2,9H2

InChI Key

HRMMDAAGBVUHKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)CCN

Origin of Product

United States

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